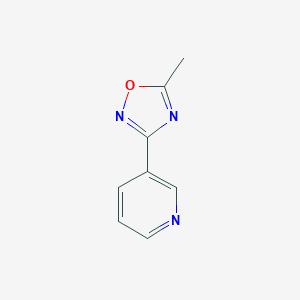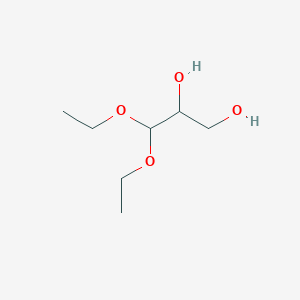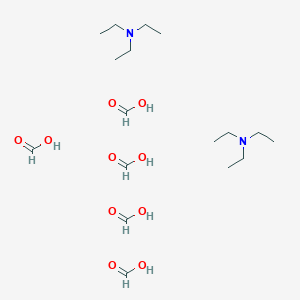
Formic acid triethylamine complex 5:2
概要
説明
Formic acid triethylamine complex 5:2, also known as Triethylammonium formate 2:5, is a compound composed of two molecules, formic acid and triethylamine, in a 5:2 ratio . It is an activated form of formic acid that is used for reduction reactions . This compound has been shown to inhibit the growth of cancer cells in various organs including lung, bladder, and kidney .
Synthesis Analysis
Formic acid triethylamine complex 5:2 is synthesized by cooling triethylamine in a separate flask below 4°C in an ice bath and adding formic acid slowly under an inert gas atmosphere . The suitable ratio of formic acid and triethylamine is 5:2 .Molecular Structure Analysis
The molecular formula of Formic acid triethylamine complex 5:2 is 5HCOOH · 2N (CH2CH3)3 . The molecular weight is 86.50 .Chemical Reactions Analysis
Formic acid triethylamine complex 5:2 is used as a reductant for iridium-catalyzed greener amine synthesis by transfer hydrogenation of imines . It is also used as a catalyst for reductive amination by transfer hydrogenation . In the presence of amines, it undergoes a tautomerization to form a mixture of geometric isomers and stereoisomers .Physical And Chemical Properties Analysis
Formic acid triethylamine complex 5:2 is a liquid at 20°C . It has a refractive index of 1.428 . It has a melting point of 15°C, a boiling point of 194°C, and a flash point of 110°C . Its specific gravity is 1.04 at 20/20 .科学的研究の応用
Reductant for Iridium-Catalyzed Greener Amine Synthesis
This compound is used as a reductant for iridium-catalyzed greener amine synthesis by transfer hydrogenation of imines . This process is preferred due to its safe handling as it does not require hazardous pressurized H2 gas .
Catalyst for Reductive Amination
It serves as a versatile catalyst for reductive amination by transfer hydrogenation . This process is crucial in the synthesis of a wide range of chemicals.
Activated Form of Formic Acid
The compound is an activated form of formic acid used for reduction reactions . This makes it a valuable tool in various chemical synthesis processes.
Ligand Binding to Amines
Formic acid triethylamine complex 5:2 is a ligand that can bind to amines, which are found in proteins and other biomolecules . This property is useful in biochemistry and molecular biology research.
Anticancer Properties
This compound has been shown to inhibit the growth of cancer cells in various organs including lung, bladder, and kidney . This suggests potential applications in cancer research and treatment.
Anti-Inflammatory Properties
Formic acid triethylamine complex 5:2 also has anti-inflammatory properties . This could make it a potential candidate for the development of new anti-inflammatory drugs.
Antifungal Properties
Organic ammonium formate salts, including triethylammonium formate, have been investigated for their antifungal properties against Aspergillus niger . This suggests potential applications in the development of new antifungal agents.
Synthesis of Fine Chemicals to Pharmaceuticals
Ru catalyzed transfer hydrogenation (TH) and asymmetric transfer hydrogenation (ATH) reactions of unsaturated hydrocarbons, imine, nitro and carbonyl compounds have emerged as economic and powerful tools in organic synthesis . These reactions are most preferred processes having applications in the synthesis of fine chemicals to pharmaceuticals .
作用機序
Target of Action
N,N-diethylethanamine, also known as Triethylamine, is a tertiary amine . It is an organic compound that is often used in the synthesis of various pharmaceuticals and is also used as a base during chemical reactions . Formic acid, on the other hand, is the simplest carboxylic acid and is an important intermediate in chemical synthesis . The primary targets of these compounds are the reactants they are combined with in chemical reactions.
Mode of Action
The mode of action of N,N-diethylethanamine and formic acid depends on the specific reaction they are involved in. As a base, N,N-diethylethanamine can accept a proton (H+) from a donor (in this case, formic acid) in a process known as protonation . This results in the formation of a positively charged triethylammonium ion and a negatively charged formate ion .
Biochemical Pathways
The biochemical pathways affected by N,N-diethylethanamine and formic acid are dependent on the specific reactions they are involved in. In general, these compounds can participate in a variety of reactions, including condensation, esterification, and others, leading to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that n,n-diethylethanamine has a boiling point of 905°C at 760 mmHg and a vapor pressure of 561 mmHg at 25°C . These properties may influence its bioavailability and distribution.
Result of Action
The result of the action of N,N-diethylethanamine and formic acid is the formation of new compounds through chemical reactions. The specific molecular and cellular effects depend on the nature of the reaction and the compounds produced .
Safety and Hazards
Formic acid triethylamine complex 5:2 is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may be corrosive to metals . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored in a corrosive resistant container with a resistant inner liner .
将来の方向性
Formic acid triethylamine complex 5:2 has been used in various research fields, including the synthesis of organic compounds, preparation of catalysts, and exploration of reaction mechanisms . It serves as a valuable tool in studying the properties and interactions of organic molecules with other substances . Future research may focus on its potential applications in other areas of chemistry and biology.
特性
IUPAC Name |
N,N-diethylethanamine;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15N.5CH2O2/c2*1-4-7(5-2)6-3;5*2-1-3/h2*4-6H2,1-3H3;5*1H,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOIHFJXBNFDSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.C(=O)O.C(=O)O.C(=O)O.C(=O)O.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583359 | |
| Record name | Formic acid--N,N-diethylethanamine (5/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethylethanamine;formic acid | |
CAS RN |
15077-13-1 | |
| Record name | Formic acid--N,N-diethylethanamine (5/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic acid-triethylamine 5:2 complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




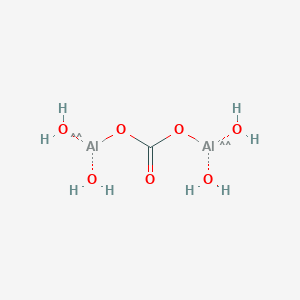

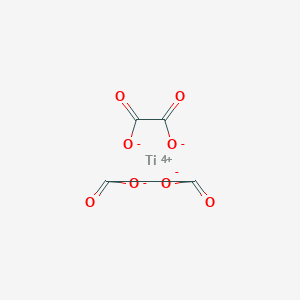
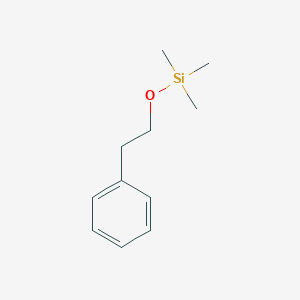
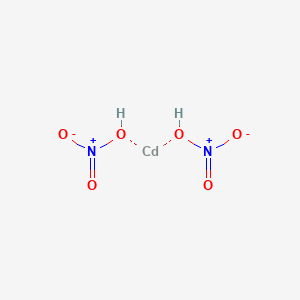

![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)

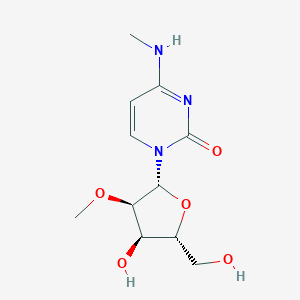
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)

